molecular formula C14H21BrN2O3 B13851383 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide

Cat. No.: B13851383
M. Wt: 345.23 g/mol
InChI Key: SCUSCBWIZMPZQY-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is a complex organic compound with a unique structure that includes a brominated pyridine ring and a hydroxyalkyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide typically involves multiple steps, starting with the bromination of 6-methoxypyridine. The brominated intermediate is then subjected to further reactions to introduce the hydroxyalkyl amide group. Common reagents used in these reactions include bromine, methanol, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography would be essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted pyridine derivatives .

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyalkyl amide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is unique due to its combination of a brominated pyridine ring and a hydroxyalkyl amide group. This combination provides distinct chemical reactivity and potential biological activity that is not found in simpler or structurally different compounds .

Properties

Molecular Formula

C14H21BrN2O3

Molecular Weight

345.23 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide

InChI

InChI=1S/C14H21BrN2O3/c1-5-6-14(19,9(2)3)13(18)16-10-7-11(15)17-12(8-10)20-4/h7-9,19H,5-6H2,1-4H3,(H,16,17,18)

InChI Key

SCUSCBWIZMPZQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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